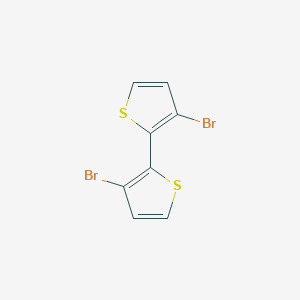










|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:6]=[C:5](Br)[S:4][C:3]=1[C:8]1[S:9][C:10](Br)=[CH:11][C:12]=1[Br:13].O.C(O)(=O)C.Cl>C(O)C.[Zn]>[Br:13][C:12]1[CH:11]=[CH:10][S:9][C:8]=1[C:3]1[S:4][CH:5]=[CH:6][C:2]=1[Br:1]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(SC(=C1)Br)C=1SC(=CC1Br)Br
|
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(SC(=C1)Br)C=1SC(=CC1Br)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
72 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
3.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
7.8 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After refluxing for an additional 2 h
|
|
Duration
|
2 h
|
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
|
Type
|
WASH
|
|
Details
|
washed three times with ethanol
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was collected
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then removed by evaporation, and 60 mL of H2O
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was then extracted with dichloromethane (3×100 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
the combined extract
|
|
Type
|
WASH
|
|
Details
|
was washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by evaporation
|
|
Type
|
CUSTOM
|
|
Details
|
the crude product was crystallized from hexane
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(SC=C1)C=1SC=CC1Br
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.2 g | |
| YIELD: PERCENTYIELD | 92% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |